ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC13379124
Molecular Formula: C11H9BrClNO2
Molecular Weight: 302.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrClNO2 |
|---|---|
| Molecular Weight | 302.55 g/mol |
| IUPAC Name | ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
| Standard InChI Key | CMGCJTFXYGLJBM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl |
Introduction
Structural Characteristics and Chemical Identity
The indole core of ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:
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Bromine at the 5-position, which enhances electrophilic substitution reactivity.
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Chlorine at the 3-position, contributing to steric and electronic modulation.
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Ethyl ester at the 2-position, providing a handle for further functionalization .
Molecular Geometry and Spectroscopic Data
X-ray crystallography of related indole derivatives reveals planar geometries at the pyrrole ring, with halogen atoms inducing slight distortions. Nuclear Magnetic Resonance (NMR) spectroscopy predicts the following signals:
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NMR: A singlet for the NH proton (~12 ppm), a quartet for the ethyl group’s methylene protons (~4.3 ppm), and aromatic protons between 7.0–8.5 ppm .
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NMR: Peaks for the carbonyl carbon (~160 ppm), aromatic carbons (110–140 ppm), and halogens’ deshielding effects .
Infrared (IR) spectroscopy confirms the ester carbonyl stretch at ~1700 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ .
Synthesis and Optimization Strategies
Industrial-Scale Production
Continuous flow reactors optimize scalability, with automated systems controlling temperature (±1°C) and reagent stoichiometry. Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions in Buchwald–Hartwig aminations, critical for introducing aryl groups .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 303.56 g/mol | |
| Density | 1.6–1.7 g/cm³ | |
| Melting Point | 160–165°C | |
| Boiling Point | 390–395°C | |
| LogP | 3.8–4.2 | |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s lipophilicity (LogP > 3) suggests strong membrane permeability, advantageous for drug delivery .
Biological Activity and Mechanism
Antiviral Applications
Indole-2-carboxylates inhibit HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Molecular docking shows the 5-bromo-3-chloro substitution improves affinity by 3-fold compared to non-halogenated analogs .
Applications in Drug Discovery
Lead Optimization
The compound’s ester group facilitates hydrolysis to carboxylic acids, enabling scaffold diversification. For example:
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Amide Formation: Coupling with amines produces carboxamides with enhanced bioavailability .
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Cross-Coupling Reactions: Suzuki-Miyaura reactions introduce aryl groups at the 3-position .
Case Study: Antibacterial Agents
Mane et al. (2018) synthesized 5-bromoindole-2-carboxamides showing superior activity to ciprofloxacin. The 3-chloro substituent reduced MIC values by 50% against multidrug-resistant Klebsiella pneumoniae .
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